molecular formula C12H23KO2 B1458372 Potassium dodecanoate-D23 CAS No. 51732-20-8

Potassium dodecanoate-D23

Cat. No. B1458372
CAS RN: 51732-20-8
M. Wt: 261.55 g/mol
InChI Key: HIDKSOTTZRMUML-LBOOQGLESA-M
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Description

Potassium dodecanoate-D23 is a compound with the molecular formula C12H23KO2 . It is the deuterium-labeled version of Dodecanoate . The compound has a molecular weight of 261.55 g/mol .


Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular structure of Potassium dodecanoate-D23 is represented by the SMILES string: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O[K])=O .


Physical And Chemical Properties Analysis

Potassium dodecanoate-D23 has a molecular weight of 261.55 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 10 . Its exact mass is 261.27787661 g/mol and its monoisotopic mass is also 261.27787661 g/mol . The topological polar surface area of the compound is 40.1 Ų .

Scientific Research Applications

Guest Motion in Alkanoic Acid Urea Inclusion Compounds

A study investigated the orientation dependence of deuteron relaxation times in polycrystalline urea inclusion compounds containing dodecanoic acid-D23, among others. These measurements, fitted to a model incorporating rapid rotation and limited angle libration of individual CD bonds, revealed activation energies for rotational diffusion. This research offers insights into the molecular dynamics within these compounds, highlighting the unique behavior of dodecanoic acid-D23 in such systems (Vold, Hoatson, & Subramanian, 1998).

DNA Structure Influence by Electrostatic Collapse

Another study explored the structure of potassium dodecanoate in the context of DNA deformation by electrostatic collapse around inorganic cations. This research provided insights into the minor groove and axial curvature of A-tract DNA, suggesting that the distribution of cations influences DNA structure, with implications for understanding DNA-protein interactions and gene regulation (Shui et al., 1998).

Thermal Stability of Alkali Metal Alkanoates

The thermal decomposition processes of potassium dodecanoate, among other alkanoates, were studied under various atmospheric conditions. This work contributes to our understanding of the stability and thermal behavior of these compounds, which is critical for applications in materials science and engineering (Meisel, Lányi, Cingolani, & Spinolo, 1981).

Liquid Crystalline Phases for Optical Spectroscopy

Research on the potassium dodecanoate nematic phase investigated its suitability as an ordering matrix in optical spectroscopy. This study highlighted the phase's remarkable properties, such as long-term macroscopic alignment and high transmission, making it an excellent medium for spectroscopic analysis (Johansson, Soederman, Fontell, & Lindblom, 1981).

Surface Protection and Corrosion Inhibition

A study focused on the electrochemical properties of potassium dodecanoate in inhibiting aqueous corrosion of copper, finding that the efficiency of copper surface protection increases with the concentration of potassium dodecanoate. This research has implications for the development of more effective corrosion inhibitors for metal preservation (Abelev, Starosvetsky, & Ein‐Eli, 2007).

Safety And Hazards

When handling Potassium dodecanoate-D23, it is advised to use personal protective equipment and avoid dust formation . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . In case of contact, wash off with soap and plenty of water .

properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDKSOTTZRMUML-LBOOQGLESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium dodecanoate-D23

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
Potassium dodecanoate-D23

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